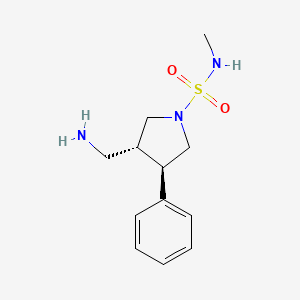
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide, also known as ACMP, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential as a therapeutic agent. ACMP is a type of cyclohexylamine that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is believed to exert its effects by modulating the activity of ion channels in the brain. Specifically, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This compound has also been found to modulate the activity of other ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide is its ability to selectively modulate the activity of ion channels, making it a promising candidate for the development of novel therapeutics. However, its complex mechanism of action and potential for off-target effects may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurological disorders such as chronic pain and epilepsy. Other areas of research could focus on the identification of novel targets for this compound modulation, as well as the optimization of synthesis methods to improve yield and purity.
Synthesis Methods
The synthesis of 2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide involves a multi-step process that begins with the reaction between cyclohexanone and methyl hydrazine. This reaction produces a hydrazone intermediate, which is then reacted with 1-methyl-3-pyrazolecarboxylic acid to form this compound. The synthesis of this compound has been optimized over the years, with modifications made to improve yield and purity.
Scientific Research Applications
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. One area of research has focused on this compound's ability to modulate the activity of ion channels in the brain, which has implications for the treatment of a range of neurological disorders. Other studies have investigated this compound's potential as an analgesic or pain-relieving agent.
Properties
IUPAC Name |
2-amino-3-cyclohexyl-N-(1-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-17-8-7-12(16-17)15-13(18)11(14)9-10-5-3-2-4-6-10/h7-8,10-11H,2-6,9,14H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSOGKYLNGKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C(CC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)



![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)


![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
